



5-O-Methylvisammioside solubility issues and solutions

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Compound of Interest		
Compound Name:	5-O-Methylvisammioside	
	(Standard)	
Cat. No.:	B15597146	Get Quote

Technical Support Center: 5-O-Methylvisammioside

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Methylvisammioside.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 5-O-Methylvisammioside?

A1: 5-O-Methylvisammioside is a naturally occurring chromone glycoside.[1][2] Its glycosidic nature generally confers a degree of aqueous solubility. Based on available data, it is soluble in dimethyl sulfoxide (DMSO) and water.[3][4][5] For in vivo studies, specific formulations with cosolvents are often necessary to achieve the desired concentration and stability.[4][6]

Q2: I am having trouble dissolving 5-O-Methylvisammioside in DMSO. What could be the issue?

A2: If you are experiencing difficulty dissolving 5-O-Methylvisammioside in DMSO, consider the following:

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- Purity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The
 presence of water in your DMSO can significantly reduce the solubility of many compounds.
 [5] Always use fresh, anhydrous, or newly opened DMSO for preparing stock solutions.
- Sonication: For higher concentrations, gentle heating and/or sonication can aid in dissolution.[4] Be cautious with heating, as it may degrade the compound.
- Concentration: While soluble in DMSO, there is a saturation limit. Very high concentrations, such as 90 mg/mL (198.91 mM), have been reported to be achievable, but this may require optimization.[5]

Q3: My 5-O-Methylvisammioside precipitated out of my aqueous buffer. How can I prevent this?

A3: Precipitation from aqueous solutions can occur for several reasons:

- Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of the compound.
- Final Concentration: The final concentration of 5-O-Methylvisammioside in your aqueous buffer may have exceeded its solubility limit.
- DMSO Concentration: When diluting a DMSO stock solution into an aqueous buffer, the final
 percentage of DMSO should be kept as low as possible while ensuring the compound
 remains in solution. High final DMSO concentrations can be toxic to cells. If precipitation
 occurs upon dilution, you may need to lower the final concentration of 5-OMethylvisammioside or consider a different solvent system.

Q4: Can I prepare a stock solution of 5-O-Methylvisammioside in water?

A4: Yes, a stock solution in water is possible. One source indicates a solubility of at least 25 mg/mL (55.25 mM) in water.[4] When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, using a 0.22 µm filter, before use in cell culture experiments.[4]

Q5: How should I store my 5-O-Methylvisammioside solutions?



A5: For long-term storage, it is recommended to store powdered 5-O-Methylvisammioside at -20°C for up to 3 years.[4] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]

Data Presentation

Table 1: Solubility of 5-O-Methylvisammioside in Various

Solvents

Solvent	Reported Concentration	Molar Equivalent	Notes
DMSO	10 mM[3]	10 mM	
DMSO	50 mg/mL[4]	110.51 mM	Ultrasonic assistance may be required.[4]
DMSO	90 mg/mL[5]	198.91 mM	Use fresh, anhydrous DMSO as moisture can reduce solubility. [5]
Water	≥ 25 mg/mL[4]	55.25 mM	Saturation unknown.
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL[4][6]	5.53 mM	Clear solution; suitable for in vivo studies. Saturation unknown.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL[4][6]	5.53 mM	Clear solution; suitable for in vivo studies. Saturation unknown.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL[4][6]	5.53 mM	Clear solution; suitable for in vivo studies. Saturation unknown.



Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

- Weigh the desired amount of 5-O-Methylvisammioside powder in a sterile microcentrifuge tube.
- Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
- Vortex the solution thoroughly.
- If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.
- Visually inspect the solution to ensure all solid has dissolved.
- Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation with Co-solvents

This protocol is based on a formulation achieving $\geq 2.5 \text{ mg/mL.}[4][6]$

- Prepare a 25 mg/mL stock solution of 5-O-Methylvisammioside in fresh, anhydrous DMSO.
- To prepare 1 mL of the final formulation, begin with 400 μL of PEG300 in a sterile tube.
- Add 100 μ L of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 to the mixture and mix until a homogenous solution is formed.
- Add 450 μL of saline to the mixture and vortex until the solution is clear.

Protocol 3: General Strategy for Enhancing Solubility of Natural Glycosides

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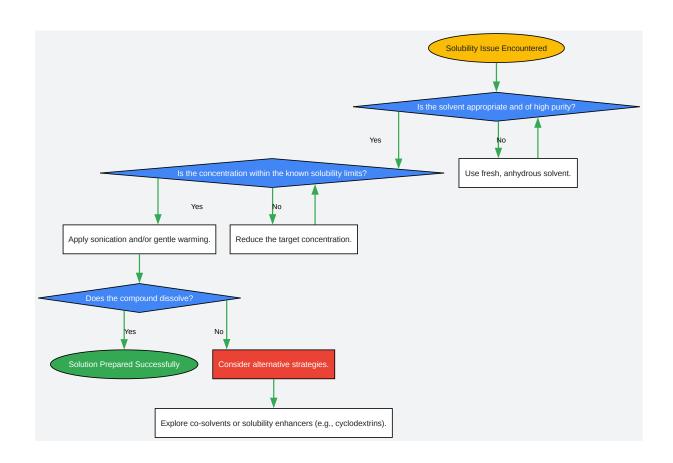


For natural glycosides like 5-O-Methylvisammioside that exhibit solubility challenges, several techniques can be employed. Complexation with cyclodextrins is a common method to improve the aqueous solubility of poorly soluble compounds.[7][8]

- Phase Solubility Studies: To determine the optimal ratio of the compound to the cyclodextrin, conduct a phase solubility study. This involves preparing saturated solutions of 5-O-Methylvisammioside in aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin, or SBE-β-CD).
- Preparation of the Inclusion Complex:
 - Kneading Method: Create a paste of the compound and cyclodextrin in a mortar with a small amount of a water-alcohol mixture. Knead the paste for a specified time, then dry it under a vacuum.
 - Solvent Evaporation: Dissolve both the compound and the cyclodextrin in a suitable solvent. Evaporate the solvent under reduced pressure to obtain the solid inclusion complex.
 - Freeze-Drying (Lyophilization): Dissolve both components in water and then freeze-dry the solution to obtain a solid, amorphous complex.[7]
- Characterization: Confirm the formation of the inclusion complex using techniques such as
 Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or
 Nuclear Magnetic Resonance (NMR) spectroscopy.
- Solubility Assessment: Determine the solubility of the prepared inclusion complex in water or buffer and compare it to the solubility of the free compound.

Visualizations

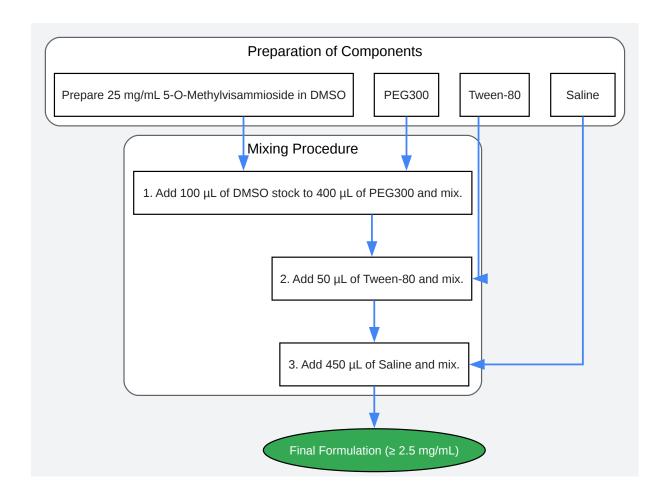




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Troubleshooting workflow for solubility issues.

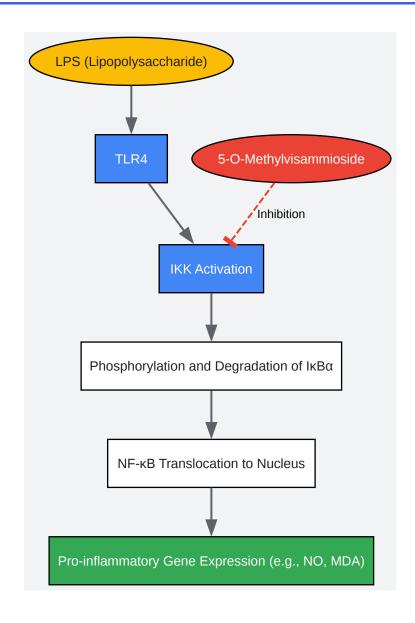




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Workflow for preparing an in vivo formulation.





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Simplified NF-kB signaling pathway and 5-O-Methylvisammioside.

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